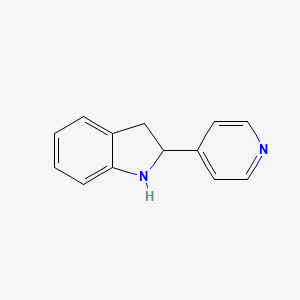

2-(Pyridin-4-yl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyridin-4-yl)indoline is a bicyclic organic compound comprising an indoline scaffold (a saturated derivative of indole with a six-membered benzene ring fused to a five-membered nitrogen-containing ring) substituted at the 2-position with a pyridin-4-yl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)indoline typically involves the coupling of indoline with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of indoline reacts with a halogenated pyridine under palladium catalysis . Another method involves the direct C-H activation of indoline followed by its reaction with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

Oxidation: Indole derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted indoline and pyridine derivatives.

Scientific Research Applications

The compound has garnered attention due to its diverse biological activities, including:

- Anticancer Properties : Research indicates that 2-(Pyridin-4-yl)indoline can induce apoptosis in cancer cells by enhancing caspase activity. It has been studied for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Antimicrobial Effects : The compound exhibits antimicrobial activity against pathogens such as Pseudomonas aeruginosa, disrupting bacterial cell membranes and inhibiting metabolic processes. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : this compound has shown potential in modulating inflammatory pathways, which may help reduce chronic inflammation.

Applications in Drug Development

- Pharmaceutical Development : The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as anticancer or antimicrobial agents.

- Research on Neurotropic Viruses : Studies have investigated the use of related indole compounds as inhibitors of neurotropic alphaviruses, which include mosquito-borne pathogens that can cause severe neurological diseases. Modifications to the indole structure have led to improved potency against these viruses.

- Matrix Metalloproteinase Inhibition : Research has focused on developing selective inhibitors of matrix metalloproteinase-13 using indole derivatives. These inhibitors have potential applications in treating arthritic disorders by modulating tissue remodeling processes.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, with an IC50 value indicating strong inhibitory potential against cancer cell proliferation .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against various bacterial strains, showcasing their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using XLOGP3 or similar models from .

Key Research Findings

Spiroindoline Derivatives : The introduction of spiro systems (e.g., Compound 15) significantly increases melting points (>350°C) and rigidity, which may enhance binding affinity but reduce synthetic accessibility .

Pyridine Positioning : Pyridin-4-yl groups (vs. pyridin-3-yl) provide distinct electronic effects; for example, 2-(pyridin-4-ylmethyl)-1H-indole shows altered π-π stacking interactions in catalysis compared to indoline analogues .

Photochromic Behavior : Spirochromene-indoline hybrids exhibit tunable cycloreversion kinetics (τ₁/₂ = 10–100 s), enabling applications in smart membranes .

Biological Activity

2-(Pyridin-4-yl)indoline is a heterocyclic compound that combines an indoline structure with a pyridine substituent. This unique structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indoline moiety, characterized by a fused benzene and pyrrole ring, provides a versatile scaffold for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2. The presence of the pyridine ring enhances the compound's electronic properties, which can influence its interaction with biological targets. The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Pyridin-3-yl)-1H-indole | Pyridine ring at position 3 of indole | Inhibits indoleamine 2,3-dioxygenase |

| Ethyl 5-pyridin-4-yl-indole | Ethyl group at position 5; similar core structure | Antimicrobial properties |

| 7-Ethyl-2-(pyridin-4-yl)indoline | Ethyl substitution at indoline position | Anticancer activity |

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives such as 5-Ethyl-2-(pyridin-4-yl)indoline have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) . IDO is known for its role in immune modulation and tumor progression, making it a critical target for anticancer therapies.

Antimicrobial Properties

In addition to anticancer effects, related compounds have demonstrated antimicrobial activities. For example, studies have reported that indole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that such compounds can bind effectively to proteins involved in disease pathways. Techniques such as molecular docking and surface plasmon resonance are commonly used to elucidate these interactions .

Study on Antitumor Efficacy

A recent study investigated the effects of 5-Ethyl-2-(pyridin-4-yl)indoline on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, including breast and lung cancer. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The compounds were effective at lower concentrations compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)indoline, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling reactions between indoline derivatives and pyridine-containing precursors. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination can be employed to introduce the pyridyl moiety. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or ethyl acetate. Analytical techniques like HPLC (≥95% purity threshold) and NMR spectroscopy (to confirm absence of unreacted starting materials) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with pyridyl protons resonating between δ 8.5–7.5 ppm and indoline protons at δ 6.5–7.2 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C13H12N2, exact mass 196.1000).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (2–12) and temperature (4°C to 40°C) should be conducted using accelerated degradation studies. Storage recommendations: airtight containers under inert gas (N2 or Ar) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model electron density distributions, HOMO-LUMO gaps, and binding affinities to metal catalysts (e.g., Pd or Ru complexes). These predict regioselectivity in cross-coupling reactions and guide catalyst selection. Validation via experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) is essential .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Standardized protocols should include:

- Dose-Response Curves : IC50 values across multiple replicates.

- Off-Target Screening : Use kinase profiling or proteome-wide assays to identify non-specific interactions.

- Structural Analog Comparison : Test analogs with modified pyridyl or indoline substituents to isolate pharmacophore contributions .

Q. How should researchers design kinetic studies to elucidate the mechanism of this compound in enzyme inhibition?

- Methodological Answer :

- Pre-Steady-State Kinetics : Stopped-flow spectrophotometry monitors rapid binding events (millisecond resolution).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Target active-site residues (e.g., via CRISPR/Cas9) to validate interaction sites.

- Competitive Inhibition Assays : Use labeled substrates (e.g., 3H-ATP) to determine inhibition constants (Ki) .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound libraries?

- Methodological Answer :

- Z-Score Normalization : Identifies hits with activity ≥3σ above background.

- False Discovery Rate (FDR) Correction : Benjamini-Hochberg method controls Type I errors in multi-parametric assays.

- Machine Learning : Random Forest or SVM classifiers prioritize compounds based on structural fingerprints (e.g., Morgan fingerprints) and activity clustering .

Q. Data Presentation and Reproducibility Guidelines

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

- Detailed Synthetic Protocols : Include molar ratios, catalyst loadings, reaction times, and purification steps.

- Supplementary Spectral Data : Provide raw NMR, MS, and HPLC chromatograms in open-access repositories (e.g., Zenodo).

- Batch-Specific Metadata : Record reagent lot numbers, purity certificates, and storage conditions per FAIR data principles .

Q. What are the best practices for addressing batch-to-batch variability in pharmacological studies of this compound?

- Methodological Answer :

- Quality Control (QC) Metrics : Implement LC-MS/MS for each batch to verify consistency.

- Biological Replicates : Use ≥3 independent batches in cell-based assays.

- Stability Profiling : Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo studies?

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2 |

InChI Key |

SYGKAOBEONXOHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.